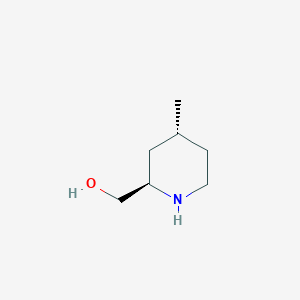
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclobutyl group attached to an ethan-1-ol moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Amination: The cyclobutyl intermediate is then subjected to amination, introducing the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to accelerate the reactions.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the aminocyclobutyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Substitution Reagents: Including halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can produce various derivatives with modified functional groups.
Scientific Research Applications
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound can influence various molecular pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol: The non-hydrochloride form of the compound.
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-amine: A related compound with an amine group instead of an ethan-1-ol moiety.
Uniqueness
Rel-2-((1s,3s)-3-aminocyclobutyl)ethan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-5(4-6)1-2-8;/h5-6,8H,1-4,7H2;1H |
InChI Key |
JUYAVHLOHCCZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)



![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)








